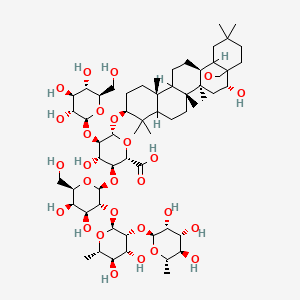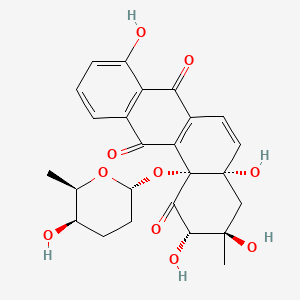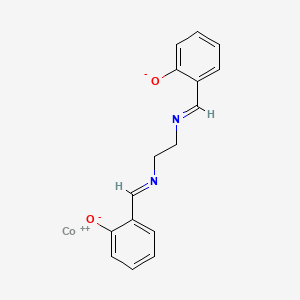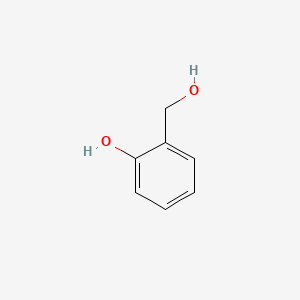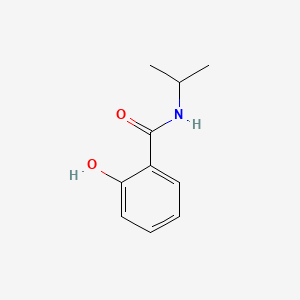
SB 222200
概述
描述
SB-222200 is a selective, orally active antagonist of the NK-3 receptor (NK-3R). It effectively crosses the blood-brain barrier (BBB) and has been developed for research related to central nervous system (CNS) disorders . Its chemical structure is C26H24N2O, and its molecular weight is 380.48 g/mol .
科学研究应用
SB-222200’s applications span various scientific domains:
Neurobiology and CNS Disorders:
体内
3MPQ has been used in a number of in vivo studies. For example, it has been used to study the effects of the drug on the reproductive system in mice. In this study, mice were administered 3MPQ orally and the effects on the reproductive system were observed. The results of the study showed that 3MPQ had a positive effect on the reproductive system, suggesting that it may be a potential treatment for infertility.
体外
3MPQ has also been used in a number of in vitro studies. For example, it has been used to study the effects of the drug on cancer cells. In this study, cancer cells were treated with 3MPQ and the effects on the cells were observed. The results of the study showed that 3MPQ had a positive effect on the cancer cells, suggesting that it may be a potential treatment for cancer.
作用机制
SB-222200’s mechanism involves blocking NK-3 receptors. These receptors are part of the tachykinin family and play roles in neurotransmission, pain modulation, and other physiological processes. The compound’s effects likely result from disrupting these pathways.
生物活性
3MPQ has been shown to have a range of biological activities. For example, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have neuroprotective and antioxidant activities.
Biochemical and Physiological Effects
3MPQ has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce inflammation, inhibit tumor growth, and reduce oxidative stress. It has also been shown to have a positive effect on the reproductive system, suggesting that it may be a potential treatment for infertility.
实验室实验的优点和局限性
3MPQ has a number of advantages for use in lab experiments. For example, it is easy to synthesize, is non-toxic, and has a range of biological activities. However, it also has a number of limitations. For example, the exact mechanism of action is not yet fully understood, and the pharmacodynamics of 3MPQ is not yet fully understood.
未来方向
The potential applications of 3MPQ are numerous and the possibilities for future research are vast. Potential future directions for research include further studies on the mechanism of action, pharmacodynamics, and biological activity of 3MPQ. Additionally, further studies could be conducted on the potential therapeutic applications of 3MPQ, such as its use as a treatment for cancer, inflammation, and oxidative stress. Other potential future directions for research include the development of more effective synthesis methods for 3MPQ, as well as the development of more efficient methods for its delivery and absorption in the body.
生化分析
Biochemical Properties
SB 222200 interacts with the human NK3 receptor, showing a high degree of selectivity over the NK1 and NK2 receptors . It is a competitive antagonist, meaning it competes with natural ligands for binding to the receptor .
Cellular Effects
The compound exerts its effects on various types of cells by interacting with the NK3 receptor. This interaction can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to the NK3 receptor, inhibiting its function . This binding interaction can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At high doses, the compound can have toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways within the cell. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes:: The synthetic routes for SB-222200 have not been explicitly disclosed in the available literature. it is synthesized through specific chemical reactions to achieve its quinolinecarboxamide structure.
Reaction Conditions:: Unfortunately, detailed reaction conditions are not readily accessible. Researchers likely employ a series of synthetic steps involving appropriate reagents and catalysts.
Industrial Production:: Information on industrial-scale production methods for SB-222200 remains limited. It is primarily used in research settings.
化学反应分析
SB-222200’s chemical behavior involves interactions with the NK-3 receptor. Here are some key points:
Binding Affinity:
相似化合物的比较
While detailed comparisons are scarce, SB-222200’s uniqueness lies in its selectivity for NK-3 receptors. Similar compounds include other neurokinin receptor antagonists, but SB-222200’s specific profile sets it apart.
属性
IUPAC Name |
3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-3-22(19-12-6-4-7-13-19)28-26(29)24-18(2)25(20-14-8-5-9-15-20)27-23-17-11-10-16-21(23)24/h4-17,22H,3H2,1-2H3,(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYRKWJSMQECI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938540 | |
| Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174635-69-9 | |
| Record name | 3-Methyl-2-phenyl-N-((1S)-1-phenylpropyl)quinoline-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174635-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 222200 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



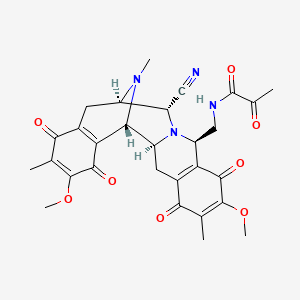
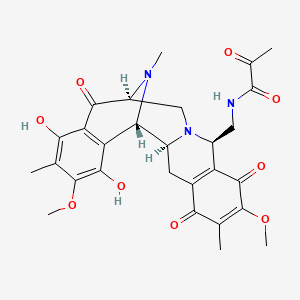
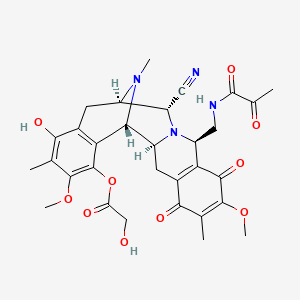
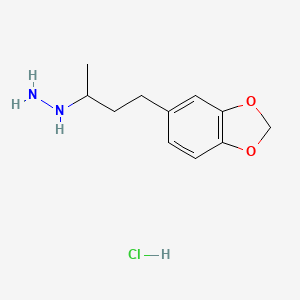
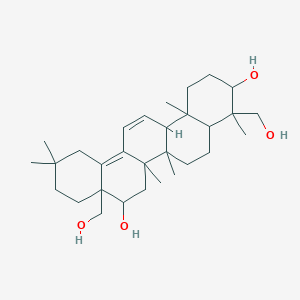

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
